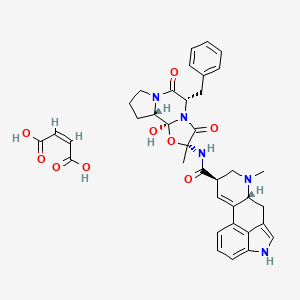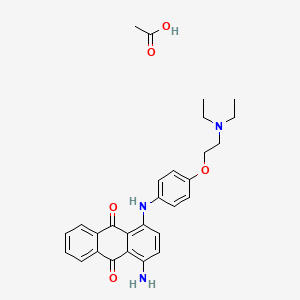
alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-073-9, also known as 2-(2-butoxyethoxy)ethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-butoxyethoxy)ethanol is typically synthesized through the reaction of ethylene oxide with butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of 2-(2-butoxyethoxy)ethanol involves large-scale reactors where ethylene oxide and butoxyethanol are combined. The reaction is carefully monitored to ensure optimal conditions, such as temperature and pressure, are maintained to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-butoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of coatings, paints, and cleaning agents due to its solvent properties.
Wirkmechanismus
The mechanism of action of 2-(2-butoxyethoxy)ethanol involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can affect cell membranes and proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butoxyethanol
- Diethylene glycol monobutyl ether
- Ethylene glycol monobutyl ether
Uniqueness
2-(2-butoxyethoxy)ethanol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its relatively low toxicity compared to similar compounds also makes it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
93777-42-5 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol |
InChI |
InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3 |
InChI-Schlüssel |
KRUIQQGWBAELRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(C2(C)C)CC1C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


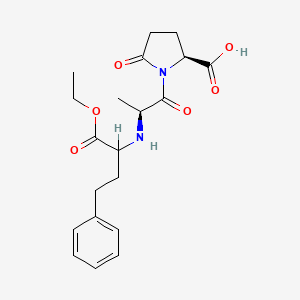
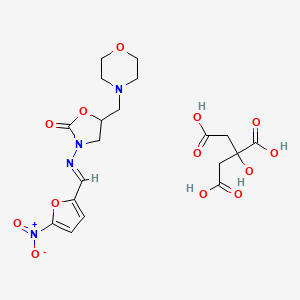

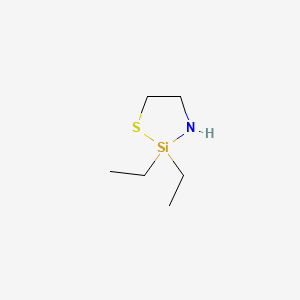


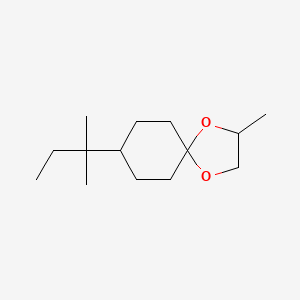
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
